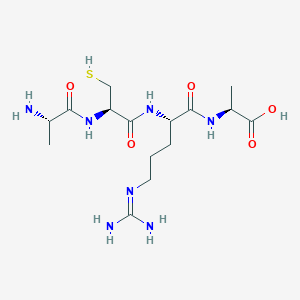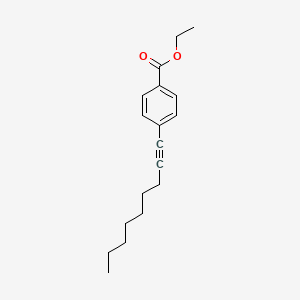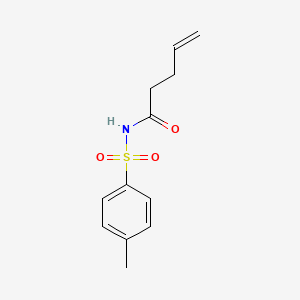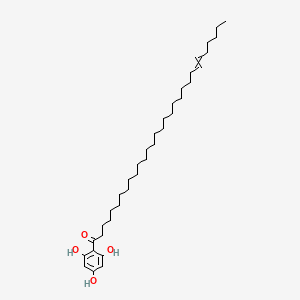
N-Methyl-2-(3-oxopropyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-2-(3-oxopropyl)benzamide is a chemical compound with the molecular formula C11H13NO2 It is a benzamide derivative, characterized by the presence of a methyl group attached to the nitrogen atom and a 3-oxopropyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Methyl-2-(3-oxopropyl)benzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This green and rapid method provides high yields and is eco-friendly. The reaction typically involves heating the reactants at high temperatures, often exceeding 180°C, to facilitate the formation of the amide bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. The choice of catalysts and reaction conditions is optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-2-(3-oxopropyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxylamine hydrochloride (NH2OH·HCl) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted benzamides.
Aplicaciones Científicas De Investigación
N-Methyl-2-(3-oxopropyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of N-Methyl-2-(3-oxopropyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit quorum sensing in bacteria by interfering with the signaling pathways that regulate gene expression and biofilm formation . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
N-Methyl-2-(3-oxopropyl)benzamide can be compared with other benzamide derivatives:
N-Methyl-3-phenyl-propyl-benzamide: Similar structure but with a phenyl group instead of an oxopropyl group.
3-Methyl-N-(2,2,2-trichloro-1-phenoxy-ethyl)-benzamide: Contains a trichloro-phenoxy-ethyl group, making it more complex.
4-Chloro-N-(1-methyl-3-oxopropyl)benzamide: Similar structure but with a chloro group attached to the benzene ring.
These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical properties and applications.
Propiedades
Número CAS |
663933-17-3 |
|---|---|
Fórmula molecular |
C11H13NO2 |
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
N-methyl-2-(3-oxopropyl)benzamide |
InChI |
InChI=1S/C11H13NO2/c1-12-11(14)10-7-3-2-5-9(10)6-4-8-13/h2-3,5,7-8H,4,6H2,1H3,(H,12,14) |
Clave InChI |
NOUKHFLMUXEREY-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=CC=CC=C1CCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tributyl[2-(ethylsulfanyl)phenyl]stannane](/img/structure/B12524631.png)
![3-Cyclobutene-1,2-dione, 3-[2,4-bis(diethylamino)phenyl]-4-hydroxy-](/img/structure/B12524638.png)

![5-Methyl-7-phenyl-2-sulfanylidene-1,3-dihydro-[1,2,4]triazepino[6,5-c]quinolin-6-one](/img/structure/B12524649.png)





![(2S)-N-[(4-aminocyclohexyl)methyl]-1-[(2S)-2-(methylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxamide](/img/structure/B12524681.png)
![1-[1-(4-Hydroxy-3-methoxyphenyl)-1-oxopropan-2-YL]pyrrolidin-2-one](/img/structure/B12524685.png)
![7-Methylbicyclo[3.2.2]nonan-6-one](/img/structure/B12524692.png)
![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-propylpyridin-1-ium hydrogen sulfite](/img/structure/B12524699.png)
